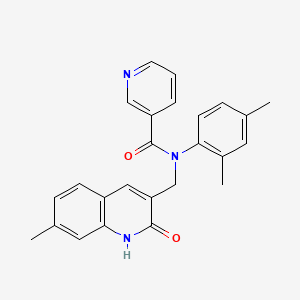
N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide, also known as DMNQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMNQ is a redox-active compound that acts as an electron acceptor and can generate reactive oxygen species (ROS) in biological systems. In
Mecanismo De Acción
N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide acts as an electron acceptor and can generate ROS in biological systems. The ROS generated by N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide can cause oxidative stress and induce cell death in cancer cells. N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide can also activate the Nrf2-Keap1 pathway, which is involved in the regulation of antioxidant and detoxification genes. Activation of the Nrf2-Keap1 pathway by N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide can reduce oxidative stress and inflammation in various diseases.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide has been shown to induce apoptosis in cancer cells through the generation of ROS and activation of the mitochondrial pathway. N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide can also improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases. In animal models of metabolic diseases, N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide can improve insulin sensitivity and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide is its ability to generate ROS and induce cell death in cancer cells. N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide also has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. However, N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide can also generate ROS in normal cells, which can lead to oxidative stress and cell damage. Additionally, the effects of N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide on human cells and tissues are not well understood, and further research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
Future research on N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide could focus on its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Further studies are needed to determine the optimal dosage and administration of N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide for therapeutic use. Additionally, the effects of N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide on human cells and tissues should be investigated to determine its safety and efficacy in humans. Finally, the development of N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide analogs with improved therapeutic properties could be explored.
Métodos De Síntesis
N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenyl isocyanate with 2-hydroxy-7-methylquinoline in the presence of triethylamine. The resulting intermediate is then reacted with nicotinic acid to yield N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide has been used in scientific research for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide also has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide has been shown to improve insulin sensitivity and reduce inflammation in animal models of metabolic diseases.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-16-7-9-23(18(3)11-16)28(25(30)20-5-4-10-26-14-20)15-21-13-19-8-6-17(2)12-22(19)27-24(21)29/h4-14H,15H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSGQOZXSPXEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



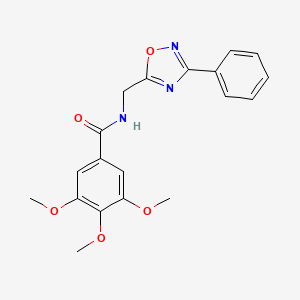

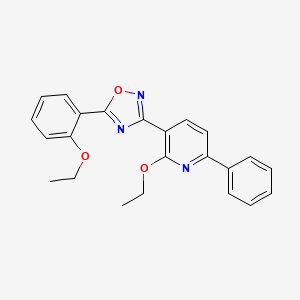
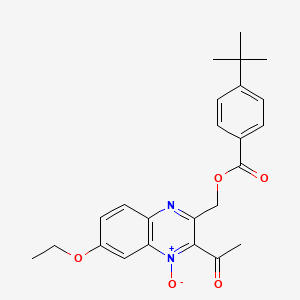
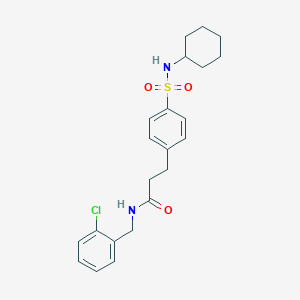

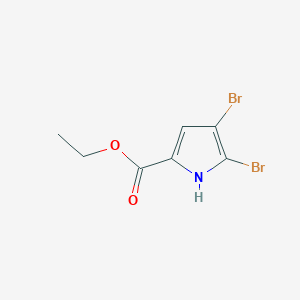
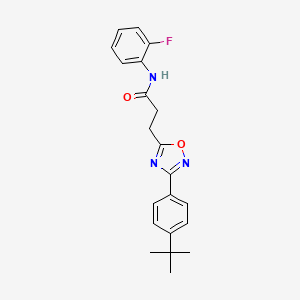

![N-(3,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689106.png)

